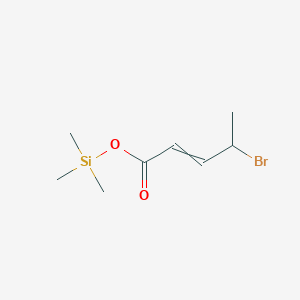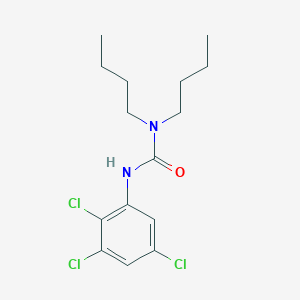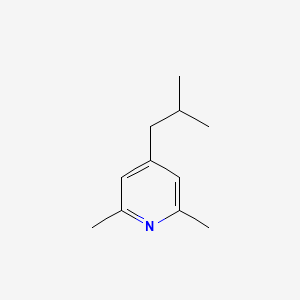
2,6-Dimethyl-4-(2-methylpropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(2-methylpropyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features two methyl groups at positions 2 and 6, and a 2-methylpropyl group at position 4 on the pyridine ring. Pyridine derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-methylpropyl)pyridine can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at 120°C. This method yields 2-substituted pyridines, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, allows for the efficient formation of carbon-carbon bonds under mild conditions. This method is particularly advantageous due to its functional group tolerance and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: NBS in the presence of light or heat to facilitate free radical halogenation.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully hydrogenated pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(2-methylpropyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-methylpropyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the 2-methylpropyl group at position 4.
4-Isobutylpyridine: Lacks the methyl groups at positions 2 and 6.
2,4,6-Trimethylpyridine: Contains an additional methyl group at position 4 instead of the 2-methylpropyl group.
Uniqueness
2,6-Dimethyl-4-(2-methylpropyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and 2-methylpropyl groups on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
89406-86-0 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2,6-dimethyl-4-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C11H17N/c1-8(2)5-11-6-9(3)12-10(4)7-11/h6-8H,5H2,1-4H3 |
InChI Key |
IBGZNEDKKQUIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


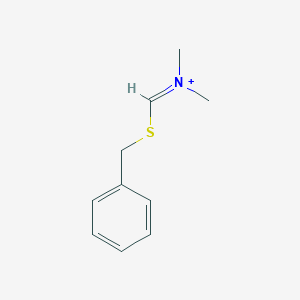
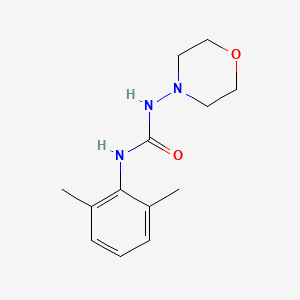
![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)


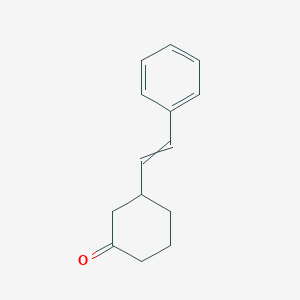


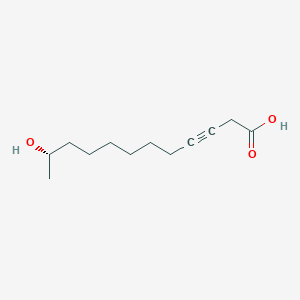
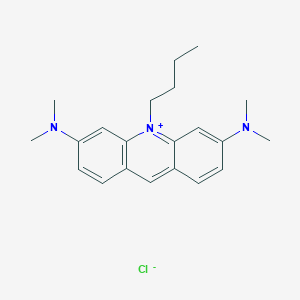
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
